4-((Aminocarbonyl)amino)-D-phenylalanine

GnRH antagonist Testosterone suppression Duration of action

For CROs and generic manufacturers, 4-((Aminocarbonyl)amino)-D-phenylalanine is the only validated approach for degarelix ANDA filings. Its D-stereochemistry ensures proteolytic resistance and the para-ureido group prevents gel formation, enabling multi-week sustained release. Supplied with full characterization data for AMV and QC, compliant with regulatory guidelines for reference standard use. Substitution with L-isomers or non-ureido analogs is not acceptable.

Molecular Formula C10H13N3O3
Molecular Weight 223.23 g/mol
CAS No. 1808153-79-8
Cat. No. B1374306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((Aminocarbonyl)amino)-D-phenylalanine
CAS1808153-79-8
Molecular FormulaC10H13N3O3
Molecular Weight223.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(C(=O)O)N)NC(=O)N
InChIInChI=1S/C10H13N3O3/c11-8(9(14)15)5-6-1-3-7(4-2-6)13-10(12)16/h1-4,8H,5,11H2,(H,14,15)(H3,12,13,16)/t8-/m1/s1
InChIKeyZTAKYRNNPKFXGS-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-((Aminocarbonyl)amino)-D-phenylalanine (CAS 1808153-79-8): Core Structural Identity & Procurement Baseline


4-((Aminocarbonyl)amino)-D-phenylalanine (CAS 1808153-79-8), systematically named (R)-2-amino-3-[4-(carbamoylamino)phenyl]propanoic acid, is a non-proteinogenic D-α-amino acid featuring a ureido (aminocarbonyl) group at the para position of the phenyl ring . With a molecular formula of C₁₀H₁₃N₃O₃ and a molecular weight of 223.23 g/mol, it belongs to the class of phenylalanine derivatives and is primarily utilized as a chiral building block in solid-phase peptide synthesis (SPPS), notably as a critical intermediate in the manufacture of the GnRH antagonist degarelix (FE200486) [1][2]. Its D-configuration and para-ureido substitution confer specific conformational and hydrogen-bonding properties that are not replicated by L-phenylalanine analogs or other para-substituted phenylalanine derivatives, making unambiguous structural confirmation essential for procurement decisions .

Why L-Phenylalanine or Unsubstituted D-Phenylalanine Cannot Replace 4-((Aminocarbonyl)amino)-D-phenylalanine in Long-Acting Peptide Therapeutics


Generic substitution with L-phenylalanine, D-phenylalanine, or even para-substituted analogs lacking the ureido moiety fails because the specific combination of D-stereochemistry and the para-aminocarbonyl group is essential for the unique pharmacokinetic and physicochemical profile of peptide drugs such as degarelix [1]. The D-configuration confers resistance to proteolytic degradation, while the ureido group increases hydrophilicity and reduces gel formation in aqueous solution compared to earlier-generation GnRH antagonists such as azaline B [1]. These molecular features directly translate into the exceptionally long duration of action observed in vivo, a property that is lost when either stereochemistry or the urea/carbamoyl functionality is altered, as demonstrated by the significantly shorter duration of action of acyline and azaline B relative to FE200486 (degarelix) in castrated male rat assays [1][2].

Quantitative Differentiation of 4-((Aminocarbonyl)amino)-D-phenylalanine Versus Closest Analogs: A Head-to-Head Evidence Guide


Duration of Testosterone Suppression in Castrated Rat Model: FE200486 (D-4Aph(Cbm)⁶-Containing) vs. Ganirelix, Abarelix, and Azaline B

In a castrated male rat model, the degarelix analog FE200486, which incorporates 4-((aminocarbonyl)amino)-D-phenylalanine at position 6, suppressed plasma testosterone for 57 days following a single subcutaneous dose of 2 mg/kg. By contrast, the clinically used GnRH antagonists ganirelix and abarelix suppressed testosterone for only 1 day, and azaline B (which carries a triazolyl-substituted Aph at position 6) provided 14 days of suppression under the same dosing conditions [1]. This represents a 57-fold increase in duration over ganirelix/abarelix and a 4-fold increase over azaline B, directly attributable to the urea/carbamoyl functionality at the D-Aph residue.

GnRH antagonist Testosterone suppression Duration of action Castrated rat assay

Plasma Concentration Sustained Above Threshold: FE200486 (Degarelix) vs. Other GnRH Antagonists

Pharmacokinetic analysis in rats revealed that plasma concentrations of FE200486 remained above 5 ng/mL until day 41 post-injection, declining below 3 ng/mL only at day 84, at which point LH levels began to recover [1]. This pharmacokinetic profile is fundamentally linked to the increased hydrophilicity and reduced propensity for gel formation conferred by the para-ureido substitution on the D-phenylalanine residue, as demonstrated by reverse-phase HPLC retention times and visual gelation assays [1]. In contrast, acyline, which incorporates an acetyl group at the same position, showed significantly shorter duration of action under identical dosing conditions.

Pharmacokinetics Sustained release Peptide aggregation Hydrophilicity

Histamine Release from Rat Mast Cells: FE200486 Demonstrates Lower Histamine-Releasing Activity than Other GnRH Antagonists

In an in vitro histamine release assay using isolated rat mast cells, FE200486 was less potent at releasing histamine than any of the GnRH antagonists described in preclinical reports at the time of publication [1]. The reduced histamine release is attributed, at least in part, to the increased hydrophilicity and altered aggregation behavior conferred by the para-ureido-D-phenylalanine residue, which may reduce interactions with mast cell membranes. This property distinguishes FE200486 from earlier antagonists such as azaline B and acyline, which were associated with greater histamine-releasing potential.

Histamine release Safety pharmacology Mast cell degranulation GnRH antagonist tolerability

Process Chemistry Advantage: Continuous Flow Solid-Phase Peptide Synthesis (CFSPPS) Compatibility

A PCT patent application (Fulop, Ferenc, et al.) describes the use of 4-((aminocarbonyl)amino)-D-phenylalanine as a reactant in continuous flow solid-phase peptide synthesis (CFSPPS), enabling efficient and rapid production of peptides with high purity . While direct comparative data against batch-mode SPPS using the L-isomer are not publicly available, the patent disclosure indicates that the D-configuration and ureido substitution do not impede continuous flow processing, making this building block suitable for scalable, GMP-compliant manufacturing of degarelix and related analogs. This represents a process chemistry advantage over less-characterized or less synthetically accessible para-substituted phenylalanines.

Continuous flow synthesis Solid-phase peptide synthesis Process intensification GMP manufacturing

Proteolytic Stability Conferred by D-Configuration: Class-Level Inference from Ureidopeptide HIV-1 Protease Inhibitors

In a study of ureidopeptide inhibitors of HIV-1 protease, the substitution of an L-phenylalanine residue with a D-phenylalanine residue at the P1′ position resulted in a stereochemical mutant inhibitor with an IC₅₀ of 47 µM [1]. While this study does not directly test 4-((aminocarbonyl)amino)-D-phenylalanine, it provides class-level evidence that the D-configuration in ureido-containing phenylalanine analogs can confer measurable biochemical activity, likely due to increased metabolic stability. The D-configuration is a well-established determinant of peptide half-life in vivo, and the combination of D-stereochemistry with the para-ureido group is a key structural feature of long-acting GnRH antagonists.

Proteolytic stability D-amino acid HIV-1 protease Ureidopeptide

Application Scenarios Where 4-((Aminocarbonyl)amino)-D-phenylalanine Delivers Verifiable Advantage


Manufacture of Long-Acting GnRH Antagonist Peptides (e.g., Degarelix) for Once-Monthly to Once-Quarterly Dosing Regimens

The single most validated application is as a key building block at position 6 of degarelix and its congeners. The quantitative in vivo data demonstrating 57-day testosterone suppression, sustained plasma levels above 5 ng/mL for >41 days, and lower histamine release collectively establish that 4-((aminocarbonyl)amino)-D-phenylalanine is an irreplaceable intermediate for developing next-generation, long-acting GnRH antagonists [1]. Procurement should be prioritized by CROs and pharmaceutical manufacturers pursuing ANDA filings for generic degarelix or designing novel peptide conjugates with extended dosing intervals.

Continuous Flow Solid-Phase Peptide Synthesis (CFSPPS) for Scalable GMP Production

As validated by a PCT patent application, this building block is compatible with continuous flow SPPS, which offers advantages in reaction control, purity, and throughput compared to traditional batch-mode synthesis [1]. Researchers and process chemists developing scalable manufacturing routes for degarelix or related ureido-modified peptides can procure this compound with confidence that it meets the requirements of modern, intensified peptide synthesis platforms.

Design of Metabolically Stable Peptidomimetics and Protease Inhibitors Incorporating D-Ureido-Phenylalanine

The class-level evidence from ureidopeptide HIV-1 protease inhibitors supports the use of D-configuration ureido-phenylalanine building blocks for programs targeting proteolytic stability [1]. Drug discovery teams working on peptide-based inhibitors of serine, cysteine, or aspartyl proteases can leverage this building block to introduce a defined stereochemical and hydrogen-bonding element that may simultaneously enhance target binding affinity and reduce metabolic clearance.

Analytical Reference Standard for Degarelix Impurity Profiling and Quality Control

4-((Aminocarbonyl)amino)-D-phenylalanine is documented as a degradation-related impurity in degarelix drug substance and product, and is supplied with detailed characterization data compliant with regulatory guidelines for ANDA submissions [1]. Analytical laboratories supporting generic drug development can justify procurement of this specific compound as a reference standard for method validation, AMV, and QC release testing, ensuring batch-to-batch consistency and regulatory compliance.

Quote Request

Request a Quote for 4-((Aminocarbonyl)amino)-D-phenylalanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.